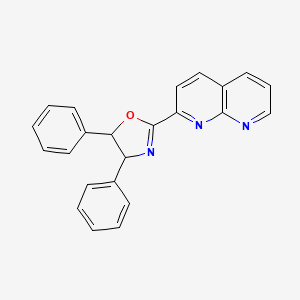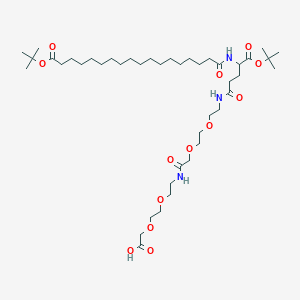
22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including tert-butoxycarbonyl (Boc) groups, oxo groups, and aza groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine . The reaction conditions often involve mild temperatures and anhydrous solvents to prevent hydrolysis of the Boc group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of green chemistry principles, such as employing catalytic deep eutectic solvents (DES) for Boc deprotection, can also be integrated into the process to minimize environmental impact .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo groups, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Boc deprotection is typically achieved using acidic reagents like trifluoroacetic acid (TFA) or p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Boc deprotection results in the formation of free amines.
科学的研究の応用
Chemistry
In chemistry, 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid is used as a precursor in the synthesis of complex organic molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology
The compound’s ability to form stable amide bonds makes it useful in peptide synthesis. Boc-protected amino acids are commonly employed in the stepwise construction of peptides, which are essential in biological research and drug development .
Medicine
In medicinal chemistry, the compound can be used to synthesize peptide-based drugs. The Boc group provides protection during the synthesis process, ensuring that the amine groups remain unreactive until the desired stage of the synthesis .
Industry
In the industrial sector, the compound’s versatility allows for its use in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals .
作用機序
The mechanism of action of 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amine functionalities from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
類似化合物との比較
Similar Compounds
Di-tert-butyl dicarbonate (Boc anhydride): Used for introducing Boc groups in organic synthesis.
N-Boc-protected amino acids: Commonly used in peptide synthesis.
tert-Butyl carbamates: Serve as protecting groups for amines in various synthetic applications.
Uniqueness
What sets 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid apart is its complex structure, which incorporates multiple Boc groups and oxo functionalities. This complexity allows for a wide range of chemical transformations and applications, making it a highly versatile compound in synthetic organic chemistry.
特性
分子式 |
C43H79N3O13 |
|---|---|
分子量 |
846.1 g/mol |
IUPAC名 |
2-[2-[2-[[2-[2-[2-[[5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C43H79N3O13/c1-42(2,3)58-40(52)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-37(48)46-35(41(53)59-43(4,5)6)23-24-36(47)44-25-27-54-29-31-56-33-38(49)45-26-28-55-30-32-57-34-39(50)51/h35H,7-34H2,1-6H3,(H,44,47)(H,45,49)(H,46,48)(H,50,51) |
InChIキー |
YZUXNRZPWYRMGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


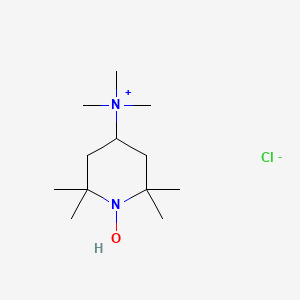
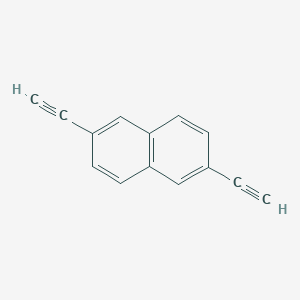
![(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate](/img/structure/B12504654.png)
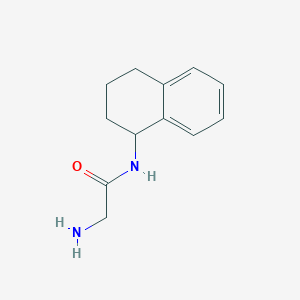
![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid](/img/structure/B12504674.png)
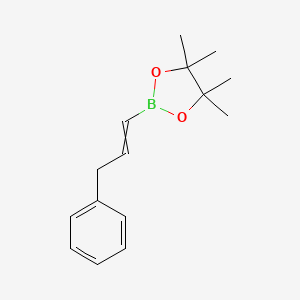

![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
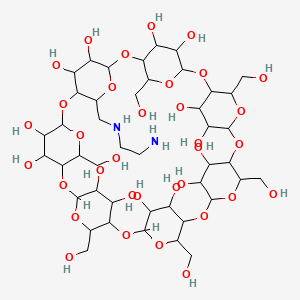
![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)
![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)
![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)

